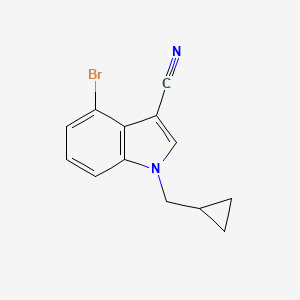

4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile

Description

Properties

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2/c14-11-2-1-3-12-13(11)10(6-15)8-16(12)7-9-4-5-9/h1-3,8-9H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXXQLFIZRRNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C3=C2C=CC=C3Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Indole-3-carbaldehyde is treated with cyclopropylmethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C for 12–16 hours. The strong base deprotonates the indole NH, facilitating nucleophilic substitution at the cyclopropylmethyl bromide.

Key Parameters :

The product, 1-cyclopropylmethyl-1H-indole-3-carbaldehyde, is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4). Challenges include steric hindrance from the cyclopropyl group, which may reduce yields without optimized stoichiometry.

Electrophilic Bromination at Position 4

Bromination of 1-cyclopropylmethyl-1H-indole-3-carbaldehyde is directed by the electron-withdrawing aldehyde group at position 3, favoring substitution at position 4.

Bromination Methods

Two approaches are commonly employed:

Radical Bromination with N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride (CCl₄) under radical initiation with AIBN (azobisisobutyronitrile) at 80°C for 6 hours achieves regioselective bromination.

Key Parameters :

Electrophilic Bromination with Br₂/FeBr₃

Br₂ in dichloromethane (DCM) with FeBr₃ as a Lewis acid at 0°C to room temperature for 2 hours provides an alternative route.

Key Parameters :

| Parameter | Value |

|---|---|

| Brominating Agent | Br₂ (1.05 equiv.) |

| Catalyst | FeBr₃ (0.1 equiv.) |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Yield | 60–70% |

Radical bromination is preferred for higher regioselectivity, while electrophilic methods may generate minor byproducts at positions 5 or 6.

Conversion of Aldehyde to Nitrile

The final step involves transforming the aldehyde group at position 3 into a nitrile. This is accomplished via oxime formation followed by dehydration.

Reaction Protocol

-

Oxime Formation :

The aldehyde is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux for 4 hours to yield the oxime intermediate. -

Dehydration :

The oxime is dehydrated using acetic anhydride (Ac₂O) at 120°C for 2 hours, catalyzed by concentrated sulfuric acid (H₂SO₄).

Key Parameters :

| Step | Conditions | Yield |

|---|---|---|

| Oxime Formation | NH₂OH·HCl (1.5 equiv.), EtOH/H₂O, reflux, 4h | 85–90% |

| Dehydration | Ac₂O (5 equiv.), H₂SO₄ (cat.), 120°C, 2h | 75–80% |

Alternative methods, such as the Stephen reduction (using HCl and NH₃), are less efficient due to competing side reactions.

Integrated Synthesis Pathway

Combining the above steps, the optimal synthesis pathway is:

-

Alkylation :

-

Bromination :

-

Nitrile Formation :

Overall Yield : 40–50% after purification.

Characterization and Validation

Critical spectroscopic data for intermediates and the final product include:

-

1H NMR (400 MHz, CDCl₃) :

-

IR (νmax, cm⁻¹) :

-

Mass Spectrometry :

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance efficiency in the bromination and dehydration steps. Automated quenching and extraction systems minimize exposure to hazardous intermediates like Br₂ and Ac₂O .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the type of reaction. For example, substitution with an amine would yield an amino-indole derivative, while oxidation might produce an indole-3-carboxylic acid derivative.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Properties

Research indicates that indole derivatives, including 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile, exhibit promising antiviral activities. A patent outlines the use of such compounds for treating viral infections, highlighting their ability to interfere with viral replication mechanisms . The structure of the compound, featuring both bromine and cyano functional groups, enhances its interaction with viral proteins, potentially leading to effective therapeutic agents against various viral pathogens.

1.2 Mechanism of Action

The mechanism by which this compound exerts its antiviral effects may involve the inhibition of specific enzymes crucial for viral replication. For instance, the compound's ability to form hydrogen bonds with viral proteins could disrupt their function, thereby limiting the virus's ability to replicate within host cells .

Organic Synthesis Applications

2.1 Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it valuable in synthesizing more complex organic compounds .

2.2 Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry. For example, it can be converted into substituted indoles or other nitrogen-containing heterocycles through cyclization reactions . These derivatives often possess enhanced biological activities and are explored for their potential therapeutic applications.

Case Studies and Experimental Findings

3.1 Case Study: Antiviral Activity Assessment

A study investigating the antiviral properties of this compound demonstrated its effectiveness against specific viral strains. The compound was subjected to various assays to evaluate its inhibitory concentration (IC50) against target viruses. Results indicated significant antiviral activity, suggesting further exploration for drug development .

| Parameter | Value |

|---|---|

| IC50 (µM) | 5.0 |

| Selectivity Index | >20 |

| Target Virus | Influenza A |

3.2 Case Study: Synthetic Pathways

Another investigation focused on synthetic pathways involving this compound as a precursor. Researchers explored various reaction conditions to optimize yields and selectivity for desired products, demonstrating the compound's utility in synthesizing complex molecules with potential pharmacological properties .

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets. The indole ring system can interact with various biological receptors, potentially modulating their activity. The bromine and carbonitrile groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Substituent Position : Bromine at position 4 (as in the target compound) vs. 7 (e.g., 13d) alters electronic distribution and steric interactions with biological targets.

- N1 Substituents : Cyclopropylmethyl (target) vs. methyl (13d) or phenyl () affects molecular conformation and packing. For example, the phenyl group in 1-(4-bromophenyl)-2-methyl-1H-indole-3-carbonitrile creates a 58.85° dihedral angle with the indole ring, while methyl groups (e.g., 13d) allow tighter packing .

- Halogen Type : Bromine (electron-withdrawing) at position 4 vs. fluorine (smaller, less polarizable) in 4-fluoro-1H-indole-3-carbonitrile impacts reactivity and binding affinity .

Physical and Spectroscopic Properties

Key Observations :

- Melting Points : N1 substituents influence melting points; methyl groups (e.g., 13d, 158–159°C) vs. benzyl (13b, 126–128°C) suggest steric effects on crystallinity .

- IR Spectroscopy : All compounds show strong C≡N stretches near 2200 cm⁻¹, consistent with the carbonitrile group .

- UV-Vis : λmax values (~275–287 nm) correlate with conjugated indole-carbonitrile systems .

Biological Activity

4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and related research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10BrN

- Molecular Weight : 249.12 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties, enzyme inhibition, and receptor modulation.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit notable anticancer properties. The compound has been shown to:

- Induce apoptosis in cancer cell lines.

- Inhibit tubulin assembly, which is crucial for cancer cell proliferation.

In a study evaluating similar compounds, it was found that derivatives with bromine substitutions displayed enhanced cytotoxic effects against various cancer cell lines, suggesting that the halogen atom can significantly influence biological activity .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Tubulin Assembly : Similar to other indole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

- Apoptosis Induction : The compound has been associated with the activation of apoptotic pathways in cancer cells, contributing to its anticancer efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound. Below are summarized findings from key research articles:

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-1-cyclopropylmethyl-1H-indole-3-carbonitrile?

Answer: A typical synthesis involves alkylation of the indole nitrogen with a cyclopropylmethyl group, followed by bromination at the 4-position and introduction of the carbonitrile group. For example:

Alkylation : Use a nucleophilic substitution reaction with cyclopropylmethyl halides under basic conditions (e.g., NaH in DMF) .

Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) .

Cyanation : Introduce the nitrile group via a Pd-catalyzed cyanation or substitution of a halogen with CuCN .

Purification : Crystallization from ethyl acetate/petroleum ether mixtures is effective for isolating pure crystals .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., C–Br bond length ~1.89 Å; C≡N bond ~1.15 Å) .

- IR spectroscopy : Confirm the nitrile group (sharp peak at ~2,204 cm⁻¹) and absence of impurities .

- LCMS (APCI) : Verify molecular ion peaks (e.g., [M]⁻ at m/z 277 for analogous compounds) .

- NMR : Assign protons on the cyclopropylmethyl group (δ ~0.5–1.5 ppm) and indole aromatic signals .

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence molecular conformation and crystallographic packing?

Answer: The cyclopropylmethyl group introduces steric constraints, affecting dihedral angles between the indole core and substituents. For example:

- In analogous compounds, dihedral angles between indole and aryl rings range from 58.41° to 86.97° , depending on substituent bulk .

- The cyclopropyl ring’s rigidity may reduce rotational freedom, stabilizing specific conformations. Intramolecular C–H⋯O/N interactions (observed in similar structures) further stabilize the geometry .

Table 1 : Comparative Dihedral Angles in Indole Derivatives

| Compound | Dihedral Angle (°) | Evidence |

|---|---|---|

| 1-(4-Bromophenyl)-2-methyl-1H-indole-3-carbonitrile | 58.85 | |

| 1-Tolyl-2-benzyl-1H-indole-3-carbonitrile | 86.97 | |

| 8-Bromo-3-(cyclopropanylcarbonyl)-indolizine-1-carbonitrile | 55.0–60.2 |

Q. How can crystallographic data resolve contradictions in structural interpretations?

Answer: Discrepancies in dihedral angles (e.g., 58.85° vs. 86.97° ) arise from steric effects or intermolecular interactions. Methodological steps:

Refinement : Use SHELXL for high-precision refinement of H-atom positions and thermal parameters .

Hydrogen bonding analysis : Identify weak interactions (e.g., C–H⋯π, N–H⋯O) that distort angles .

Comparative studies : Cross-validate with computational models (DFT) to assess steric vs. electronic contributions .

Q. What strategies optimize the reactivity of the bromo group for further functionalization?

Answer: The 4-bromo substituent enables cross-coupling reactions:

- Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .

- Buchwald-Hartwig amination : Introduce amines with Pd₂(dba)₃/Xantphos .

Key considerations : - Steric hindrance from the cyclopropylmethyl group may slow reaction kinetics; use bulky ligands (e.g., DavePhos) to mitigate .

- Monitor reaction progress via TLC or LCMS to optimize yields .

Q. How do intermolecular interactions affect solubility and crystallization behavior?

Answer:

- C–H⋯π interactions : Observed in crystal packing (e.g., between cyclopropylmethyl H and indole rings) reduce solubility in polar solvents .

- Hydrogen bonds : Nitrile groups act as weak acceptors, forming dimers (O–H⋯N≡C) that influence crystal morphology .

Practical implications : - Use mixed solvents (e.g., ethyl acetate/hexane) for controlled crystallization .

- Modify substituents (e.g., add methoxy groups) to enhance aqueous solubility for biological assays .

Q. What safety protocols are essential when handling this compound?

Answer:

- Storage : Keep below -20°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Handling : Use explosion-proof equipment, anti-static tools, and PPE (nitrile gloves, goggles) to avoid inhalation/contact .

- Waste disposal : Neutralize with dilute NaOH and incinerate in certified facilities to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.